molecular formula C14H11ClN2O B2995590 1-(2-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one CAS No. 161468-95-7

1-(2-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B2995590
CAS RN: 161468-95-7
M. Wt: 258.71
InChI Key: OFDCITQYEIWQPO-UHFFFAOYSA-N
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Description

The compound “1-(2-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are very important in medicinal chemistry. They consist of a benzene ring fused to an imidazole ring .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives generally consists of a fused benzene and imidazole ring. The imidazole ring contains two nitrogen atoms. Depending on the substitution on the benzene ring, the physical and chemical properties of the compound can vary .


Chemical Reactions Analysis

Benzimidazoles are known to undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. The reactivity of a specific benzimidazole derivative would depend on its substitution pattern .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific benzimidazole derivative would depend on its substitution pattern. For example, 2-chlorobenzyl chloride, a related compound, is a colorless liquid with a pungent, aromatic odor .

Scientific Research Applications

Synthesis and Chemical Properties

1-(2-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one, a derivative of benzimidazole, plays a crucial role in the synthesis of various chemical compounds. Benzimidazole and its derivatives are extensively researched due to their wide range of bioactivities and pharmaceutical applications. Recent developments in synthetic strategies have focused on creating benzimidazole molecular scaffolds under environmentally benign conditions, highlighting the relevance of 1-(2-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one in green chemistry approaches (Mamedov & Zhukova, 2021).

Catalysis and Chemical Reactions

Innovative methods involving benzimidazole derivatives, such as 1-(2-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one, have been explored for various chemical reactions. These include Friedel-Crafts sulfonylation reactions, where imidazolium chloroaluminate ionic liquids are used as a reaction medium and Lewis acid catalyst. This approach demonstrates the compound's versatility in catalyzing chemical reactions under unconventional conditions (Nara et al., 2001).

Pharmaceutical Research

The pharmaceutical industry has shown interest in benzimidazole derivatives for their potential in drug design. Studies involving 1-(2-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one have been conducted to synthesize novel compounds with potential pharmacological activities. These studies are crucial in developing new drugs and therapeutic agents (Paul et al., 2015).

Material Science and Polymer Research

In material science, benzimidazole derivatives are utilized in the synthesis of polymers with unique properties. For example, polymers containing 2H-benzimidazol-2-one moieties have been developed, displaying high thermal stability and good solubility. This research highlights the potential of 1-(2-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one in creating advanced materials with desirable properties (Mir et al., 2012).

Environmental Applications

Benzimidazole derivatives also find applications in environmental science, particularly in gas storage and separation. Studies on benzimidazole-linked polymers, which include derivatives like 1-(2-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one, have shown promise in CO2 capture and selective gas separation. This research is vital for developing eco-friendly technologies for mitigating environmental issues (Altarawneh et al., 2015).

Safety and Hazards

Benzimidazoles and their derivatives can have varying safety profiles depending on their specific structures. For example, 2-chlorobenzyl chloride is known to be combustible and toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

Benzimidazoles and their derivatives continue to be an area of active research due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring new biological targets, and improving the safety profiles of these compounds .

properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c15-11-6-2-1-5-10(11)9-17-13-8-4-3-7-12(13)16-14(17)18/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDCITQYEIWQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one

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